PI4KIIIbeta-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI4KIIIbeta-IN-9 is a potent PI4KIIIβ inhibitor with an IC50 of 7 nM. It also inhibits PI3Kδ and PI3Kγ with IC50s of 152 nM and 1046 nM, respectively .
Molecular Structure Analysis
The molecular formula of PI4KIIIbeta-IN-9 is C23H25N3O5S2 . The structure of PI4KIIIbeta-IN-9 forms a crescent shape that conforms to the active site of PI4KIIIβ .Physical And Chemical Properties Analysis
PI4KIIIbeta-IN-9 has a molecular weight of 487.6 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8. Its Rotatable Bond Count is 7 .科学的研究の応用
Covalent Targeting of Non-Cysteine Residues in PI4KIIIβ
PI4KIIIbeta-IN-9 has been used in the synthesis and characterization of fluorosulfate covalent inhibitors of the lipid kinase PI4KIIIβ . The conserved lysine residue located within the ATP binding site was targeted, and optimized compounds based on reversible inhibitors showed strong reversible interactions and slow onset times for the covalent inhibition . This resulted in an excellent selectivity profile for the lipid kinase target .
Development of Dual Covalent Inhibitors
The knowledge gained from the covalent targeting of non-cysteine residues in PI4KIIIβ has been used to develop a dual covalent inhibitor . This approach has potential in addressing the challenges associated with drug-resistant mutations .
Prevention of HRV-Driven Exacerbations in Respiratory Diseases
PI4KIIIβ, a phosphatidylinositol kinase widely expressed in mammalian cells, has been implicated in the replication of several RNA viruses, including human rhinovirus (HRV) . As a result, PI4KIIIβ is an appealing target for the prevention of HRV-driven exacerbations in respiratory diseases .
Development of Long-Residency Time Inhibitors
PI4KIIIβ has a long re-synthesis rate in human T-cells, which suggests that small molecule inhibitors with long residency time in the active site of this protein could be a viable approach in this therapeutic area .
Understanding the Selectivity of Inhibitors
Understanding the interaction mechanisms of molecular compounds with the alpha and beta isoforms of PI4KIII (PI4KIIIα and PI4KIIIβ) is significant in the development of inhibitors that can bind to these two enzymes selectively .
Role in Membrane Remodeling
In Drosophila, PI4KIIIβ is required for the recruitment of both Rab11 and its downstream effectors . This suggests a role for PI4KIIIβ in membrane remodeling .
作用機序
将来の方向性
特性
IUPAC Name |
N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNDTMKFONXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PI4KIIIbeta-IN-9 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。